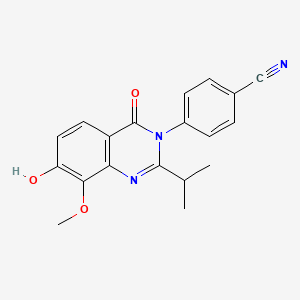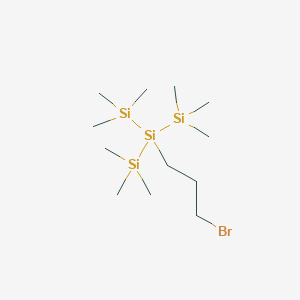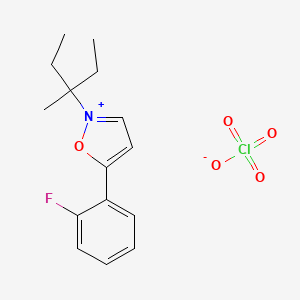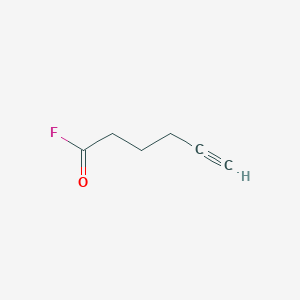
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Functional Group Modifications: Introduction of hydroxy, isopropyl, and methoxy groups through various substitution reactions.
Benzonitrile Addition: Coupling the quinazoline core with a benzonitrile derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Anticancer Agents: Some derivatives are used in the development of anticancer drugs.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing various cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Hydroxy-2-methyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- 4-(7-Hydroxy-2-ethyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
Uniqueness
- Functional Groups : The presence of specific functional groups like isopropyl and methoxy groups can influence the compound’s biological activity and chemical reactivity.
- Biological Activity : Unique biological activities compared to other quinazoline derivatives.
Properties
CAS No. |
871814-49-2 |
|---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(7-hydroxy-8-methoxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)18-21-16-14(8-9-15(23)17(16)25-3)19(24)22(18)13-6-4-12(10-20)5-7-13/h4-9,11,23H,1-3H3 |
InChI Key |
NRLBHPLWMGCODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)O)C(=O)N1C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)


